N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide
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Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22F3N5O2 and its molecular weight is 385.391. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide derivatives have been studied for their potential in anti-angiogenic and DNA cleavage activities. These compounds, particularly the ones with specific electron-donating and withdrawing groups, showed significant inhibition of blood vessel formation in vivo and exhibited differential DNA binding/cleavage activities, suggesting potential as anticancer agents (Vinaya et al., 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research on the pyrimidine portion of this compound class has shown that certain modifications can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This includes an investigation into cell-based activity and gastrointestinal permeability, highlighting their potential in enhancing oral bioavailability (Palanki et al., 2000).
Metabolism in Antineoplastic Applications
The metabolism of similar compounds, specifically in the context of antineoplastic tyrosine kinase inhibitors, has been explored. Studies on chronic myelogenous leukemia patients revealed key insights into the metabolic pathways of these compounds after oral administration, informing their therapeutic applications (Gong et al., 2010).
Glycine Transporter Inhibition
Research has identified derivatives of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These compounds have shown efficacy in increasing cerebrospinal fluid glycine levels in rats, suggesting applications in central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial Activity
A series of novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain substitutions among these derivatives exhibit potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Specific derivatives have shown promising results in cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)8-14(23-10)25-6-4-12(5-7-25)24-16(27)11-2-3-15(26)21-9-11/h8,11-12H,2-7,9H2,1H3,(H,21,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVDFVBALOZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC(=O)NC3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.